molecular formula C13H14O3 B8620623 1,2,4-Trimethoxynaphthalene CAS No. 60683-53-6

1,2,4-Trimethoxynaphthalene

Cat. No.: B8620623
CAS No.: 60683-53-6
M. Wt: 218.25 g/mol
InChI Key: WYZRFRHDHZZWIH-UHFFFAOYSA-N
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Description

1,2,4-Trimethoxynaphthalene (C₁₃H₁₄O₃, molecular weight 218.25 g/mol) is a methoxy-substituted naphthalene derivative. It was first isolated from the bacterium Amycolatopsis sp. YIM10, identified in a rare earth mine in Inner Mongolia, China . Structural elucidation via LC-MS, HRESIMS, and NMR (¹H, ¹³C, HSQC, HMBC, and COSY) confirmed its methoxy groups at positions 1, 2, and 4 on the naphthalene backbone . Notably, this marked the first bacterial source of this compound, expanding its ecological significance .

In synthetic chemistry, this compound has been used as a nucleophile for O-glycoside formation, though steric hindrance limits its utility in C-glycoside synthesis .

Properties

CAS No.

60683-53-6

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

1,2,4-trimethoxynaphthalene

InChI

InChI=1S/C13H14O3/c1-14-11-8-12(15-2)13(16-3)10-7-5-4-6-9(10)11/h4-8H,1-3H3

InChI Key

WYZRFRHDHZZWIH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=CC=CC=C21)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers and Natural Sources

Trimethoxynaphthalene isomers differ in methoxy group positioning, influencing their physicochemical properties and bioactivities. Key analogs include:

Compound Methoxy Positions Natural Source Key Characteristics References
1,2,4-Trimethoxynaphthalene 1,2,4 Amycolatopsis sp. YIM10 (bacterium) Bacterial origin; PTP-1B inhibition
1,2,3-Trimethoxynaphthalene 1,2,3 Adelanthus decipiens (liverwort) Plant origin; limited bioactivity data
2,4,7-Trimethoxynaphthalene 2,4,7 Wettsteinia inversa (liverwort) Plant origin; structural novelty
5,6,7-Trimethoxynaphthalene 5,6,7 Synthetic/Impurity in cosmetic compounds Found as an impurity in 1,2,4-Trihydroxybenzene

Key Observations :

  • Natural Sources : this compound is unique among its isomers for bacterial production, whereas others are predominantly plant-derived .
  • Synthetic Accessibility : Steric effects in this compound hinder C-glycoside synthesis, unlike simpler naphthalene derivatives .

Physicochemical Properties

  • This compound : High steric hindrance due to adjacent methoxy groups (positions 1 and 2) reduces reactivity in glycosylation reactions .
  • 2,4,7-Trimethoxynaphthalene : Dispersed methoxy groups likely enhance solubility compared to 1,2,4-isomer, though experimental validation is needed.

Structure-Activity Relationship (SAR) :

  • The 6-O-benzoyl group in naphthaquinone derivatives enhances antitumor activity .
  • Methoxy positioning affects electronic distribution and steric interactions, altering enzyme binding (e.g., PTP-1B) .

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